An In-depth Technical Guide to (3-Bromopyridin-2-yl)methanol (CAS: 52378-64-0)
An In-depth Technical Guide to (3-Bromopyridin-2-yl)methanol (CAS: 52378-64-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromopyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both a reactive bromine atom and a primary alcohol, allows for diverse chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications in medicinal chemistry, with a focus on its role in the development of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of (3-Bromopyridin-2-yl)methanol is presented in the table below. While some experimental data is available, certain properties are based on predicted values.
| Property | Value | Source |
| CAS Number | 52378-64-0 | [1] |
| Molecular Formula | C₆H₆BrNO | [1][2] |
| Molecular Weight | 188.02 g/mol | [1][2] |
| Appearance | Off-white to brown solid | [2] |
| Purity | 98.87% (by GC) | [2] |
| Predicted Boiling Point | 260.9 ± 25.0 °C | [3] |
| Predicted Density | 1.668 ± 0.06 g/cm³ | [3] |
| Storage | Store at room temperature | [2] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of (3-Bromopyridin-2-yl)methanol is not extensively documented in readily available literature, its synthesis can be conceptually approached through two primary retrosynthetic pathways.
A potential synthetic route could involve the reduction of the corresponding aldehyde, 3-bromopicolinaldehyde. This transformation is a standard procedure in organic chemistry.
Alternatively, the synthesis could start from 3-bromo-2-methylpyridine, followed by oxidation of the methyl group to a hydroxymethyl group.
The reactivity of (3-Bromopyridin-2-yl)methanol is characterized by the distinct functionalities of the brominated pyridine ring and the primary alcohol.
Reactions at the Bromine Atom
The bromine atom on the pyridine ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex pharmaceutical intermediates.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or vinyl boronic acids or esters.
-
Sonogashira Coupling: This allows for the introduction of alkyne moieties.
-
Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, introducing amine functionalities.
Reactions at the Hydroxymethyl Group
The primary alcohol group can undergo a range of transformations:
-
Oxidation: The alcohol can be oxidized to the corresponding aldehyde (3-bromopicolinaldehyde) or carboxylic acid (3-bromopicolinic acid) using appropriate oxidizing agents.
-
Esterification: Reaction with carboxylic acids or their derivatives yields esters.
-
Etherification: Formation of ethers can be achieved under suitable conditions, for instance, through a Williamson ether synthesis. A documented example is the synthesis of 2-[(3-Bromopyridin-2-yl)oxy]ethanol from 2,3-dibromopyridine and ethylene glycol, suggesting that (3-Bromopyridin-2-yl)methanol could be a precursor in similar transformations[6][7].
The following diagram illustrates the general reactivity of (3-Bromopyridin-2-yl)methanol.
Caption: Reactivity of (3-Bromopyridin-2-yl)methanol.
Applications in Drug Discovery
(3-Bromopyridin-2-yl)methanol is a key intermediate in the synthesis of various biologically active molecules, with a notable application in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Role in Kinase Inhibitor Synthesis
The pyridine scaffold is a common motif in many kinase inhibitors as it can mimic the adenine region of ATP, the natural substrate for kinases. The versatility of (3-Bromopyridin-2-yl)methanol allows for the systematic exploration of the chemical space around this core structure to optimize interactions with the target kinase.
A derivative, 2-[(3-Bromopyridin-2-yl)oxy]ethanol, has been specifically highlighted for its use in generating libraries of potential kinase inhibitors[6][7][8]. The synthetic strategy often involves modifying the pyridine core via cross-coupling reactions at the bromine position and functionalizing the ethanol side chain.
Tropomyosin Receptor Kinase (Trk) Inhibitors
One of the specific kinase families targeted using scaffolds derived from (3-Bromopyridin-2-yl)methanol is the Tropomyosin Receptor Kinase (Trk) family (TrkA, TrkB, TrkC). Dysregulation of Trk signaling is a driver for a range of diseases, including cancer and pain[9][10][11][12][13]. Several patents describe the use of related six-membered heteroaryl benzamide and benzyl urea compounds as Trk inhibitors[10][11][12].
The general workflow for utilizing (3-Bromopyridin-2-yl)methanol in the synthesis of a kinase inhibitor library for high-throughput screening is depicted below.
Caption: Drug discovery workflow using the scaffold.
Spectroscopic Data
Detailed experimental spectroscopic data for (3-Bromopyridin-2-yl)methanol is not widely published. However, based on its structure, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a signal for the methylene protons of the hydroxymethyl group, and a signal for the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 3-bromo-2-substituted pyridine ring system.
-
¹³C NMR: The carbon NMR spectrum would display six signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the bromine would likely show a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.
-
C=C and C=N stretching (aromatic ring): Bands in the 1400-1600 cm⁻¹ region.
-
C-O stretch: A strong band in the 1000-1250 cm⁻¹ region.
-
C-Br stretch: Typically found in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Common fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH), the hydroxyl radical (-OH), or the bromine atom (-Br).
Safety Information
(3-Bromopyridin-2-yl)methanol is associated with the following hazard statements:
-
H302: Harmful if swallowed[1].
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
(3-Bromopyridin-2-yl)methanol is a versatile and valuable chemical intermediate for researchers in organic synthesis and medicinal chemistry. Its dual functionality allows for the creation of diverse molecular structures, which is particularly advantageous in the development of targeted therapeutics such as kinase inhibitors. While there are gaps in the publicly available experimental data for this specific compound, its utility as a building block is evident from the synthesis of more complex molecules. Further research to fully characterize its properties and expand its documented synthetic applications would be beneficial to the scientific community.
References
- 1. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chembk.com [chembk.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. (6-溴-吡啶-2-基)甲醇 96% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Type II & III inhibitors of tropomyosin receptor kinase (Trk): a 2020-2022 patent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2015148344A3 - Trka kinase inhibitors, compositions and methods thereof - Google Patents [patents.google.com]
- 11. WO2015042088A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]
- 12. WO2015148354A3 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]
- 13. WO2015042085A3 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]
